ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate
Overview
Description
Ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound that belongs to the thiadiazole family.
Preparation Methods
The synthesis of ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate can be compared with other thiadiazole derivatives, such as:
Ethyl 2-(2-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetate: Similar structure but different substitution pattern.
Methyl 2-(2-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetate: Similar structure but different ester group.
Phenyl 2-(2-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetate: Similar structure but different aromatic group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.
Properties
IUPAC Name |
ethyl 2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-17-11(16)9-13(2)15-14-12(18-13)10-7-5-4-6-8-10/h4-8,15H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBQRADOCCPMFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(NN=C(S1)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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